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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and
validation of GSK3494245 (also known as DDD01305143), a preclinical candidate for the
treatment of visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania
donovani. This document details the mechanism of action, summarizes key quantitative data,
outlines experimental methodologies, and presents visual workflows of the target identification
process.

Executive Summary

Visceral leishmaniasis remains a significant global health threat, and the emergence of drug
resistance necessitates the development of novel therapeutics with new mechanisms of action.
[1][2][3] GSK3494245, a compound developed through a collaboration between
GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified
through phenotypic screening against the related parasite Trypanosoma cruzi and
subsequently optimized for activity against Leishmania donovani.[4][5] Extensive mode-of-
action studies have unequivocally identified the parasite's proteasome as the primary target of
GSK3494245.[4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the
proteasome by binding to the 5 subunit at a novel allosteric site.[4][5][6] This guide
consolidates the key findings and methodologies employed in the successful target
deconvolution of this promising anti-leishmanial agent.
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Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3494245, demonstrating its

potency, selectivity, and efficacy.

Table 1: In Vitro Potency of GSK3494245

Assay Type Target/Organism IC50/EC50 Reference
Wild-Type L. donovani
) ) Proteasome
Biochemical Assay o 0.16 uM [61[7]
(Chymotrypsin-like
activity)
L. donovani
Cell-Based Assay ] 14 nM [7]
Promastigotes
L. donovani Axenic
Cell-Based Assay ) pEC50 =6.5 [6]
Amastigotes
L. donovani
Intramacrophage ) ]
Amastigotes in THP-1 5.7 uM [6]
Assay
cells
L. donovani and L.
Intramacrophage ) o
infantum clinical EC50=1.6 uM [8]
Assay ,
strains
Non-pathogenic ] )
) ) Leishmania tarentolae = EC50 =40 nM [7]
Leishmania
Table 2: Selectivity Profile of GSK3494245
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Target/Organism IC50/EC50 Selectivity Index Reference

Human Proteasome

(Purified 26S, ~81-fold vs. L.

o 13 uM . [6]
Chymotrypsin-like donovani proteasome
activity)

Human Proteasome

) 250-fold vs. L.

(Enriched THP-1 40 pM ] [6]
donovani proteasome

extracts)
> 8.7-fold vs. L.

Human THP-1 cells > 50 uM donovani [6]
intramacrophage

Table 3: In Vivo Efficacy of GSK3494245

] ] ] Reduction in
Animal Model Dosing Regimen . Reference
Parasite Load

Mouse model of _
25 mg/kg, orally, twice

a day for 10 > 95% [6]

consecutive days

Visceral
Leishmaniasis (L.
donovani, LV9)

Experimental Protocols and Methodologies

The target of GSK3494245 was elucidated through a multi-pronged approach, encompassing
phenotypic screening, biochemical assays, and advanced structural biology. The key
experimental workflows are described below.

Phenotypic Screening and Initial Hit Identification

The discovery of the chemical series leading to GSK3494245 originated from a phenotypic
screen against Trypanosoma cruzi.[4] Promising hits were then evaluated for their efficacy
against the intramacrophage amastigote form of L. donovani, which is the clinically relevant
stage of the parasite.[5][9] This approach prioritizes compounds based on their ability to kill the
parasite within the host cell, irrespective of their specific molecular target.
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Target Identification via Proteasome Inhibition Assays

The primary mode of action was identified through biochemical assays that measured the
enzymatic activity of the Leishmania proteasome.

o Proteasome Activity Assay: The chymotrypsin-like activity of the L. donovani proteasome
was measured using a fluorogenic substrate. Lysates from L. donovani promastigotes were
incubated with GSK3494245 at varying concentrations, followed by the addition of the
substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to
determine the IC50 value.[10] Similar assays were performed using purified human 26S
proteasomes and extracts from human THP-1 monocytes to assess selectivity.[10]

o Active Site Probe Labeling: To confirm direct engagement with the proteasome, a
fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[10] This probe
specifically labels the active 3 subunits of the proteasome. Pre-incubation with GSK3494245
was shown to selectively block the labeling of the 5 subunit in L. donovani extracts, but not
in human cell extracts, providing direct evidence of target engagement and selectivity.[10]

Structural Elucidation of the Binding Site

The precise binding mode of GSK3494245 was determined using high-resolution cryo-electron
microscopy (cryo-EM).

e Cryo-EM Structure Determination: The 20S proteasome from Leishmania tarentolae (a non-
pathogenic model) was used for structural studies.[4] Structures of the proteasome were
determined both in its apo form and in complex with GSK3494245. The resulting high-
resolution maps revealed a previously undiscovered inhibitor binding site located between
the 34 and 35 subunits of the proteasome.[4] This novel binding site contributes to the
compound's selectivity for the parasite proteasome.

In Vivo Efficacy Studies

The therapeutic potential of GSK3494245 was evaluated in a mouse model of visceral
leishmaniasis.

» Mouse Model of Infection: Mice were infected with L. donovani (e.g., LV9 strain). Following
the establishment of infection, the mice were treated with GSK3494245 orally. The efficacy
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of the compound was determined by quantifying the parasite burden in the liver and spleen
at the end of the treatment period and comparing it to untreated control animals.[6]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental
workflows and the mechanism of action of GSK3494245.
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Caption: Phenotypic drug discovery workflow leading to GSK3494245.
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Target Identification & Validation Workflow
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Caption: Experimental workflow for the target identification of GSK3494245.
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Caption: Signaling pathway illustrating the mechanism of action of GSK3494245.

Conclusion

The target deconvolution of GSK3494245 serves as a successful case study in modern anti-
parasitic drug discovery. Through a combination of phenotypic screening, biochemical
validation, and high-resolution structural biology, the Leishmania donovani proteasome was

Mechanism of Action of GSK3494245
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unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by
inhibiting the chymaotrypsin-like activity of the proteasome's 35 subunit via a novel binding
mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical
development of GSK3494245 was discontinued due to pharmacokinetic challenges, the
validation of the leishmanial proteasome as a druggable target provides a solid foundation for
future drug discovery efforts against visceral leishmaniasis.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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